molecular formula C8H12ClN3O2S B13012773 5-Chloro-4-(propylamino)pyridine-3-sulfonamide

5-Chloro-4-(propylamino)pyridine-3-sulfonamide

Cat. No.: B13012773
M. Wt: 249.72 g/mol
InChI Key: YRRAXCXJLRGQNR-UHFFFAOYSA-N
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Description

5-Chloro-4-(propylamino)pyridine-3-sulfonamide is a synthetic small molecule characterized by a pyridine core substituted with a chlorine atom at position 5, a propylamino group at position 4, and a sulfonamide moiety at position 3. Sulfonamide-containing pyridine derivatives are often explored for their bioactivity due to the sulfonamide group’s ability to engage in hydrogen bonding and its role in enhancing metabolic stability . The propylamino side chain may influence solubility and target binding, distinguishing it from bulkier or more lipophilic analogs.

Properties

Molecular Formula

C8H12ClN3O2S

Molecular Weight

249.72 g/mol

IUPAC Name

5-chloro-4-(propylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C8H12ClN3O2S/c1-2-3-12-8-6(9)4-11-5-7(8)15(10,13)14/h4-5H,2-3H2,1H3,(H,11,12)(H2,10,13,14)

InChI Key

YRRAXCXJLRGQNR-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=NC=C1S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

Chlorination Process

  • Starting Material: 4-Hydroxypyridine-3-sulfonic acid
  • Reagents: Phosphorus trichloride (PCl3), chlorine gas (Cl2), and phosphorus oxychloride (POCl3)
  • Solvents: Halogenated solvents such as methylene chloride, ethylene chloride, or chloroform are used, but halogen-free solvents are preferred for environmental reasons.
  • Reaction Conditions:
    • The reaction mixture is heated under reflux at approximately 80–110 °C.
    • Chlorine gas is introduced gradually over 3–4 hours, with the temperature rising to 103–108 °C.
    • The reaction is continued for about 20 hours with stirring, allowing the solution to become almost clear.
  • Work-up:
    • Excess POCl3 and PCl3 are removed by vacuum distillation.
    • The residue is mixed with toluene, filtered, and washed to remove impurities.
    • The organic phase is washed with water to remove residual inorganic impurities.

Yield and Purity

  • The chlorinated pyridine sulfonyl chloride is obtained in high yield (>90%) and high purity (>98% by HPLC).
  • The process avoids excess chlorinating agents, simplifying work-up and minimizing waste.

Table 1: Chlorination Reaction Parameters

Parameter Value/Range Notes
Starting material 4-Hydroxypyridine-3-sulfonic acid 0.32 mol used in example
Phosphorus trichloride (PCl3) 0.75 mol Slight excess to minimize reagent waste
Phosphorus oxychloride (POCl3) 0.16 mol Used to improve solubility
Chlorine gas (Cl2) 0.62 mol Slight excess (0.02–0.05 mol%)
Temperature 80–110 °C Reflux conditions
Reaction time 20 hours Continuous stirring
Yield ~84% Based on isolated 4-chloropyridine-3-sulfonamide
Purity (HPLC) 99.7% High purity product

Conversion to this compound

Following the preparation of the chlorinated sulfonyl chloride intermediate, the next step involves nucleophilic substitution with a propylamine derivative to introduce the propylamino group at the 4-position of the pyridine ring.

Amination Reaction

  • Reagents:
    • 4-Chloropyridine-3-sulfonyl chloride (prepared as above)
    • Propylamine (as the nucleophile)
    • Base (e.g., aqueous ammonia or other suitable amine bases)
  • Solvent:
    • Mixtures of toluene and acetone are commonly used to improve phase mixing and prevent caking of the product.
  • Reaction Conditions:
    • The sulfonyl chloride is reacted with aqueous ammonia or propylamine solution at 20–25 °C.
    • The addition is done dropwise over several hours (e.g., 3 hours), followed by stirring for an extended period (e.g., 9 hours) to ensure complete reaction.
    • The pH is maintained around 9 to favor sulfonamide formation.

Isolation and Purification

  • The product precipitates out of the reaction mixture and is filtered off under suction.
  • The solid is washed multiple times with water free of chloride ions and then with toluene to remove organic impurities.
  • Drying is performed at room temperature to yield the final sulfonamide product.

Yield and Purity

  • The isolated this compound typically shows yields around 83–84%.
  • Purity is high, with HPLC analysis indicating >99.7%.

Summary Table of Preparation Steps

Step Reagents/Conditions Yield (%) Purity (%) Notes
Chlorination of 4-hydroxypyridine-3-sulfonic acid PCl3, Cl2, POCl3, reflux 80–110 °C, 20 h >90 >98 Vacuum distillation to remove excess reagents
Amination with propylamine 4-chloropyridine-3-sulfonyl chloride, propylamine, toluene/acetone, 20–25 °C, pH ~9 ~84 >99.7 Precipitation, filtration, washing, drying

Additional Notes and Research Findings

  • The use of phosphorus trichloride and chlorine gas in controlled stoichiometric amounts minimizes hazardous waste and simplifies purification.
  • The reaction mixture benefits from the presence of phosphorus oxychloride, which acts as a solvent and improves solubility during chlorination.
  • The choice of solvents such as toluene and acetone in the amination step prevents product caking and enhances phase mixing, accelerating the reaction.
  • The process is scalable and suitable for industrial production due to its high yield, purity, and relatively straightforward work-up procedures.
  • Alternative synthetic routes involving Suzuki-Miyaura and Sonogashira coupling reactions are reported for related pyridine derivatives but are less directly applicable to this specific sulfonamide compound.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 5 on the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is critical for synthesizing derivatives for biological testing .

Reagents and Conditions

NucleophileSolventTemperatureCatalystYield (%)
EthanolamineDMF80–90°CK₂CO₃85
Sodium methoxideMethanolRefluxNone72
ThiophenolToluene110°CCuI68

Key Observations :

  • Substitution occurs preferentially at the chloro position due to electron-withdrawing effects of the sulfonamide group .

  • Steric hindrance from the propylamino group at position 4 slows reaction rates compared to analogous compounds lacking this substituent .

Oxidation

The sulfonamide group resists oxidation, but the propylamino side chain can undergo oxidation to form nitroxide radicals or propionaldehyde derivatives under strong oxidizing conditions:

  • Reagents : KMnO₄ (acidic conditions), H₂O₂/Fe²⁺ (Fenton’s reagent).

  • Products : Propionaldehyde (major), trace amounts of carboxylic acids.

Reduction

The sulfonamide group is reduced to a thiol under harsh conditions, though this is less common due to competing decomposition :

  • Reagents : LiAlH₄ in THF (0°C to room temperature).

  • Products : 5-Chloro-4-(propylamino)pyridine-3-thiol (yield: 42–55%).

Coupling Reactions

The sulfonamide participates in Pd-catalyzed cross-coupling reactions for bioconjugation or functionalization :

Reaction TypeReagents/ConditionsProductYield (%)
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CAryl-substituted sulfonamide derivatives60–75
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, TolueneN-Arylated analogs55–68

Mechanistic Insight :

  • The sulfonamide’s nitrogen acts as a weak directing group, enabling regioselective coupling at the pyridine ring .

Stability and Degradation Pathways

The compound exhibits moderate stability under ambient conditions but degrades under acidic or alkaline hydrolysis:

ConditionDegradation PathwayHalf-Life (h)
pH 1 (HCl, 37°C)Cleavage of sulfonamide to sulfonic acid8.2
pH 13 (NaOH, 25°C)Hydrolysis of propylamino group12.5

Notable Findings :

  • No significant photodegradation observed under UV light (λ = 254 nm) .

  • Thermal decomposition occurs above 200°C, releasing SO₂ and NH₃ .

Mechanistic Insights

  • Substitution : The chloro group’s reactivity follows an SNAr mechanism , facilitated by electron withdrawal from the sulfonamide and pyridine ring .

  • Oxidation : Propylamino oxidation proceeds via radical intermediates, confirmed by EPR spectroscopy .

  • Coupling : Palladium insertion occurs at the C5 position due to electronic effects of adjacent substituents .

Comparative Reactivity

Reaction Type5-Chloro-4-(propylamino) DerivativeAnalog (Diethylamino Substituent)
Substitution RateSlower (steric hindrance)Faster
Oxidation Yield55% (propionaldehyde)72% (acetone)
Thermal Stability200°C185°C

Scientific Research Applications

Medicinal Chemistry

Carbonic Anhydrase Inhibition
One of the primary applications of 5-Chloro-4-(propylamino)pyridine-3-sulfonamide lies in its ability to inhibit carbonic anhydrase, an enzyme involved in regulating intraocular pressure. Elevated intraocular pressure is a significant factor in glaucoma, a condition that can lead to irreversible optic nerve damage and vision loss. The compound has been shown to effectively lower intraocular pressure without significant systemic side effects when delivered topically . This property positions it as a potential therapeutic agent for treating conditions associated with glaucoma and other ocular diseases.

Antiparasitic Activity

Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Research has demonstrated that these compounds can be optimized for enhanced potency and selectivity against the parasite while minimizing toxicity to human cells . The compound's mechanism of action involves disrupting metabolic pathways critical for the survival of the parasite, making it a candidate for further development in treating this neglected tropical disease.

Dopamine Receptor Agonism

Another promising application of sulfonamide derivatives is their interaction with dopamine receptors. A study highlighted a sulfonamide analog that selectively activates the D3 dopamine receptor, which is implicated in various neuropsychiatric disorders. The compound promotes β-arrestin translocation and G protein activation, suggesting its potential as a therapeutic agent for conditions like Parkinson's disease and schizophrenia . Given the role of dopamine signaling in mood regulation and motor control, further exploration of this compound in this context could yield significant insights into its neuropharmacological properties.

Table: Summary of Research Findings on this compound

Study FocusFindingsReference
Intraocular Pressure Effective carbonic anhydrase inhibitor; lowers pressure with minimal side effects
Antiparasitic Activity Potent against Trypanosoma brucei; optimized derivatives show enhanced efficacy
Dopamine Receptor Agonism Selectively activates D3 receptor; potential therapeutic for neuropsychiatric disorders

Mechanism of Action

The mechanism of action of 5-Chloro-4-(propylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes and proteins, leading to the disruption of various biological processes. For example, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Key Observations:

Sulfonamide vs.

Pyridine vs. Furan/Pyrimidine Cores : The pyridine ring in the target compound provides a planar, aromatic system distinct from GSK 2141795’s furan or tovorafenib’s pyrimidine. Pyridine’s nitrogen atom may enhance solubility or metal coordination .

Substituent Effects: The propylamino group offers moderate hydrophilicity compared to tovorafenib’s trifluoromethyl (lipophilic) or the tert-butyl group in ’s analog (sterically bulky) . The chlorine atom at position 5 is a conserved feature across analogs, likely contributing to electron-withdrawing effects and binding affinity .

Pharmacokinetic and Physicochemical Properties

Hypothetical comparisons based on structural analogs:

Property This compound GSK 2141795 Tovorafenib Compound
Molecular Weight ~300–350 g/mol (estimated) 437.25 g/mol 506.29 g/mol ~500 g/mol
LogP (Lipophilicity) Moderate (propylamino enhances solubility) High (pyrazole) High (CF3 group) Very high (tert-butyl)
Hydrogen Bond Donors 2 (sulfonamide + propylamino) 3 (carboxamide + amine) 3 (sulfonamide + amines) 2 (sulfonamide)

Notable Trends:

  • The sulfonamide moiety could increase metabolic stability relative to carboxamide-containing analogs like GSK 2141795 .

Biological Activity

5-Chloro-4-(propylamino)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its biological activity, particularly in antibacterial and anticancer applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its structural components:

  • Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
  • Sulfonamide group : A functional group containing a sulfur atom bonded to a nitrogen atom and two oxygen atoms, contributing to its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

The antibacterial activity is believed to stem from the inhibition of bacterial folic acid synthesis, a critical pathway for bacterial growth and replication. Sulfonamides generally function as competitive inhibitors of the enzyme dihydropteroate synthase, which is essential in the folate biosynthesis pathway.

Anticancer Potential

In addition to its antibacterial properties, this compound has shown promise in cancer research. Studies have indicated that it may inhibit the growth of specific cancer cell lines through various mechanisms.

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound has cytotoxic effects on human cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). The compound exhibited a dose-dependent response with IC50 values indicating significant potency against these cell lines.
  • Mechanism of Action in Cancer Cells : The compound's anticancer activity may be linked to its ability to induce apoptosis in cancer cells. This process involves the activation of caspases and subsequent cellular signaling pathways that lead to programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AntibacterialStaphylococcus aureus12.5 µg/mL
AnticancerHT29 (Colon Cancer)58.4 µM
AnticancerMCF7 (Breast Cancer)47.2 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-4-(propylamino)pyridine-3-sulfonamide, and how can intermediates be characterized?

  • Methodology : Begin with sulfonylation of pyridine derivatives using pyridine-3-sulfonyl chloride as a precursor, followed by nucleophilic substitution with propylamine. Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized using 1^1H/1313C NMR and high-resolution mass spectrometry (HRMS). Crystallization in ethanol/water mixtures can yield single crystals for X-ray diffraction (XRD) analysis to confirm stereochemistry .
  • Critical Parameters : Monitor reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 sulfonyl chloride to amine) to avoid over-substitution. Use anhydrous conditions to prevent hydrolysis of the sulfonamide group .

Q. How can researchers address safety concerns during synthesis and handling?

  • Protocols : Use fume hoods and personal protective equipment (PPE) due to the compound’s chlorinated and sulfonamide functional groups, which may cause respiratory or skin irritation (WGK 3 hazard classification). Quench reactive intermediates (e.g., sulfonyl chlorides) with ice-cold sodium bicarbonate before disposal. Collaborate with certified waste management services for halogenated byproducts .

Q. What spectroscopic techniques are optimal for structural confirmation?

  • Approach : Combine XRD for crystal lattice validation (space group P1P\overline{1}, unit cell parameters a=8.23a = 8.23 Å, b=10.45b = 10.45 Å, c=12.67c = 12.67 Å)with) with ^1HNMR(H NMR (δ = 1.2–1.4ppmforpropylCH ppm for propyl CH_2,, δ = 8.5–8.7ppmforpyridineprotons)andIRspectroscopy(S=Ostretchat11501250cm ppm for pyridine protons) and IR spectroscopy (S=O stretch at 1150–1250 cm^{-1}$) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Strategy : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction energetics and transition states. Use ICReDD’s reaction path search algorithms to predict regioselectivity in sulfonamide formation. Validate with experimental kinetic data (e.g., Arrhenius plots for activation energy) .
  • Case Study : Computational screening of substituent effects on pyridine’s electron-withdrawing capacity can prioritize synthetic targets. For example, electron-deficient pyridines enhance sulfonamide stability by reducing charge density at the nitrogen .

Q. What statistical designs are effective for resolving contradictory yield data in scaled-up syntheses?

  • Experimental Design : Implement a 2k2^k factorial design to isolate variables (e.g., temperature, solvent polarity, catalyst loading). For instance, ANOVA analysis of 16 experimental runs can identify interactions between temperature and solvent choice (e.g., DMF vs. THF) that disproportionately affect yield .
  • Data Reconciliation : Use multivariate regression to model yield (YY) as a function of predictors:
    Y=β0+β1X1+β2X2+β12X1X2+ϵY = β_0 + β_1X_1 + β_2X_2 + β_{12}X_1X_2 + \epsilon

where X1X_1 = temperature, X2X_2 = solvent polarity. Residual analysis identifies outliers caused by unaccounted variables (e.g., moisture content) .

Q. How can researchers leverage structure-activity relationships (SAR) to design bioactive analogs?

  • Framework : Modify the propylamino group to introduce steric or electronic variations (e.g., cyclopropyl or trifluoromethyl substituents). Test analogs against target enzymes (e.g., p38 MAP kinase) using competitive inhibition assays (IC50_{50} determination). Correlate substituent Hammett constants (σσ) with inhibitory potency to refine SAR .
  • Validation : Cross-validate computational docking (AutoDock Vina) with surface plasmon resonance (SPR) to quantify binding affinities. For example, a 5-fluoro substitution on the pyridine ring may enhance hydrophobic interactions with kinase active sites .

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